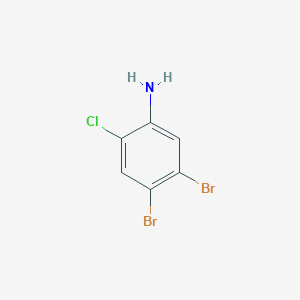

4,5-二溴-2-氯苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-Dibromo-2-chloroaniline is a type of halogenated aniline. Anilines are organic compounds that consist of a phenyl group attached to an amino group . Halogenated anilines, such as 4,5-Dibromo-2-chloroaniline, have one or more hydrogen atoms in the phenyl group replaced by halogen atoms .

Synthesis Analysis

The synthesis of halogenated anilines typically involves electrophilic aromatic substitution . For example, 4-Chloro-2,6-dibromoaniline can be prepared by bromination of p-chloroaniline . The bromination process involves the reaction of bromine with p-chloroaniline, resulting in the substitution of hydrogen atoms with bromine .Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-2-chloroaniline is characterized by the presence of bromine and chlorine atoms attached to the phenyl ring of aniline . The exact positions of these halogen atoms on the phenyl ring can vary, leading to different isomers .Chemical Reactions Analysis

Halogenated anilines, such as 4,5-Dibromo-2-chloroaniline, can undergo various chemical reactions. These include electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dibromo-2-chloroaniline are influenced by the presence of the halogen atoms. These atoms can affect properties such as polarity, boiling point, and reactivity .科学研究应用

环境影响和毒性

卤代化合物,如氯苯酚和溴苯酚,因其环境存在、持久性和毒性作用而被广泛研究。例如,敌草隆转化对环境的影响突出了此类化合物在土壤、水和地下水中的持久性,以及它们对水生生物的中等至高毒性以及作为地下水污染物的可能性 (Giacomazzi & Cochet, 2004)。同样,抗菌剂三氯生及其副产物在环境中的出现和毒性强调了卤代化合物及其降解产物在各种环境隔室中的普遍存在,包括它们在脂肪组织中的积累以及通过转化过程产生更多有毒和持久化合物的可能性 (Bedoux et al., 2012)。

作用机制

安全和危害

未来方向

The future directions for research on halogenated anilines like 4,5-Dibromo-2-chloroaniline could involve exploring their potential applications in various fields. For instance, they could be used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds . Further studies could also focus on developing safer and more efficient methods for their synthesis .

属性

IUPAC Name |

4,5-dibromo-2-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIKIVAITCBHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-fluorobenzamide](/img/structure/B2478991.png)

![Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2478992.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2478994.png)

![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2479002.png)

![(E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2479005.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2479010.png)

![3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2479014.png)